3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide functional group. Benzamides are a class of compounds that have been widely studied for their diverse biological activities . The compound also contains a thiazole ring, which is a type of heterocycle. Thiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a thiazole ring, a benzamide group, and a nitrophenylsulfonyl group. These groups can contribute to the compound’s reactivity and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzamide and thiazole groups could affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Polymer Synthesis and Properties
A study by Mehdipour‐Ataei and Hatami (2007) highlights the synthesis of novel aromatic poly(sulfone sulfide amide imide)s using a new diamine monomer. This research explores the thermal stability, solubility, and inherent viscosity of these polymers, demonstrating their potential for advanced technological applications due to their excellent thermal stability and solubility properties (Mehdipour‐Ataei & Hatami, 2007).
Anticancer Activity
Research by Yılmaz et al. (2015) delves into the pro-apoptotic activity of indapamide derivatives, specifically highlighting compound 12's effectiveness against melanoma cell lines. This study underscores the potential of these compounds as anticancer agents, with particular emphasis on their capacity to inhibit key human carbonic anhydrase isoforms (Yılmaz et al., 2015).
Synthesis of Heterocyclic Compounds
The work of Shlenev et al. (2017) focuses on synthesizing new nitro and sulfonamide derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, showcasing an innovative approach to cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. This research contributes to the field of organic chemistry by offering novel methodologies for preparing heterocyclic compounds with potential applications in various areas (Shlenev et al., 2017).
Antimicrobial Evaluation
Chawla (2016) investigates the synthesis and antimicrobial activity of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives. This study adds to the understanding of thiazole derivatives and their potential as antimicrobial agents, providing insights into how structural modifications can influence biological activity (Chawla, 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, affecting biological outcomes . More studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to diverse biological effects
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects
Future Directions
properties
IUPAC Name |
3-chloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O5S2/c17-11-3-1-2-10(8-11)15(21)19-16-18-9-14(26-16)27(24,25)13-6-4-12(5-7-13)20(22)23/h1-9H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYMPUOVOUAIGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide |
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